molecular formula C10H12N2O4 B570385 Acetamide, N-(2-methoxy-6-nitrophenyl)- CAS No. 116496-81-2

Acetamide, N-(2-methoxy-6-nitrophenyl)-

Cat. No.: B570385
CAS No.: 116496-81-2
M. Wt: 224.21 g/mol
InChI Key: DOEHGANMBXMZDY-UHFFFAOYSA-N
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Description

Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: The major product is 2-methoxy-6-nitroaniline.

    Reduction: The major product is 2-methoxy-6-aminoaniline.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Acetamide, N-(2-methoxy-6-nitrophenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxy-2-nitrophenyl)
  • Acetamide, N-(2-methoxy-4-nitrophenyl)
  • Acetamide, N-(2-methoxy-5-nitrophenyl)

Uniqueness

Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

116496-81-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13)

InChI Key

DOEHGANMBXMZDY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-]

Synonyms

N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE

Origin of Product

United States

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